molecular formula C9H9N3S B2941748 5-methyl-N-(pyridin-2-yl)thiazol-2-amine CAS No. 402719-18-0

5-methyl-N-(pyridin-2-yl)thiazol-2-amine

Cat. No.: B2941748
CAS No.: 402719-18-0
M. Wt: 191.25
InChI Key: AQCPEGWJJANDHC-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

5-methyl-N-(pyridin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Future Directions

The future directions for “N-(5-methyl-1,3-thiazol-2-yl)pyridin-2-amine” and similar compounds could involve further exploration of their pharmaceutical and biological activities, as well as their potential applications in different fields. Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could also be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(pyridin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-7-6-11-9(13-7)12-8-4-2-3-5-10-8/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCPEGWJJANDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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